molecular formula C21H19F2N3O3 B1670560 Difloxacin CAS No. 98106-17-3

Difloxacin

Cat. No. B1670560
CAS RN: 98106-17-3
M. Wt: 399.4 g/mol
InChI Key: NOCJXYPHIIZEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Difloxacin involves a multi-step reaction with 6 steps . The process includes various conditions such as different temperatures and the use of different solvents .


Molecular Structure Analysis

The molecular formula of this compound is C21H19F2N3O3 . Its molecular weight is 399.39 g/mol .


Chemical Reactions Analysis

This compound has been analyzed using micellar liquid chromatography . The sample was diluted in a 0.05 M sodium dodecyl sulfate solution buffered at pH = 3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 399.39 g/mol . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .

Scientific Research Applications

1. Impact on Soil Bacterial Community and Resistance Gene Abundance

Difloxacin, a fluoroquinolone antibiotic, has been studied for its effects on soil microbial communities. Research has shown that manure from this compound-treated pigs alters the bacterial community structure and increases the abundance of resistance genes in both bulk soil and the rhizosphere of maize. This includes a rise in integrase gene intI1 of class I integrons and sulfonamide resistance genes sul1 and sul2, indicating a potential environmental impact of veterinary antibiotic use (Jechalke et al., 2014).

2. Effects on Soil Microbial Communities and Functions

This compound's influence extends to its impact on soil microbial communities and their functions. A microcosm experiment showed that this compound-spiked manure affects microbial biomass, soil respiration, and the bacteria/fungi ratio, with short-term effects on potential denitrification rates and long-term impacts on potential nitrification rates (Kotzerke et al., 2011).

3. Metabolism and Excretion in Pigs, and Manure's Antimicrobial Activity

Studies on this compound's metabolism and excretion in pigs reveal insights into its environmental journey. This compound and its major metabolite, sarafloxacin, are predominantly excreted in pig manure. Residual antibiotic concentrations in the manure exhibit antibacterial activity, highlighting the potential environmental impacts of veterinary antibiotic use (Sukul et al., 2009).

4. Blood-Brain Barrier Permeability and Elimination in Fish

Research on Carassius auratus gibelio (a fish species) has demonstrated that this compound can penetrate the blood-brain barrier. The study highlighted this compound's elimination process in the brain compared to other tissues, providing insights into its potential use in aquaculture and implications for fish health (Ji, 2014).

5. Persistence in Soil and Lack of Effect on Nitrogen Turnover

This compound's environmental risk is also linked to its persistence in soil and limited effects on nitrogen turnover. Despite its strong binding and low bioaccessibility, the antibiotic's persistence in soil is substantial, with dissipation half-lives exceeding 217 days. However, its impact on nitrogen turnover processes in soil is minimal (Rosendahl et al., 2012).

6. Chemosensitizing Activity in Multidrug-Resistant Cells

In the medical research domain, this compound has been found to reverse multidrug resistance in HL-60/AR cells that overexpress the multidrug resistance-related protein (MRP) gene. This suggests its potential use as a chemosensitizer in treating MRP-associated multidrug-resistanttumor cells, indicating its relevance in oncological research (Gollapudi et al., 1995).

7. Pharmacokinetics in Aquatic Species

The pharmacokinetics of this compound have been studied in aquatic species like crucian carp and Atlantic salmon, providing valuable information for its application in aquaculture. These studies assess how this compound is absorbed, distributed, and eliminated in fish, which is crucial for understanding its therapeutic efficacy and environmental impact in aquatic settings (Ding et al., 2006; Elston et al., 1994)(Elston et al., 1994).

8. Photolysis and Residual Anti-bacterial Activity in Water

The environmental fate of this compound has been studied through its photolysis in water. This research is significant for understanding how this compound and its photoproducts degrade in aquatic environments and their residual antibacterial activities, which have implications for water pollution and resistance emergence in bacteria (Kusari et al., 2009; Prabhakaran et al., 2009)(Prabhakaran et al., 2009).

9. Effects on Glycosaminoglycans and Collagen Metabolism

In veterinary medicine, the effects of this compound on the metabolism of glycosaminoglycans and collagen in articular cartilage have been examined. This research is relevant for understanding the side effects of fluoroquinolones on joint health in growing animals (Burkhardt et al., 1993).

Mechanism of Action

Target of Action

Difloxacin, a synthetic fluoroquinolone antibiotic, primarily targets bacterial enzymes essential for major DNA functions . The main target is the bacterial enzyme DNA gyrase , which is crucial for the maintenance and synthesis of bacterial DNA .

Mode of Action

This compound acts by interfering with the bacterial DNA gyrase . This interaction inhibits DNA replication and transcription, thereby affecting the normal shape and function of DNA . The inhibition of these essential DNA functions leads to the bactericidal effect of this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication and transcription pathway . By inhibiting the DNA gyrase, this compound disrupts the normal functioning of this pathway, leading to the death of the bacteria .

Pharmacokinetics

This compound is rapidly and almost completely absorbed after oral administration . Approximately 50% of the drug is bound to circulating plasma proteins . This compound is primarily metabolized by the liver through glucuronidation and is secreted in the bile . It can also be reabsorbed with the bile .

Result of Action

The result of this compound’s action is the death of the bacteria. By inhibiting the DNA gyrase, this compound prevents the bacteria from replicating and transcribing their DNA, which is essential for their survival . This leads to the bactericidal effect of this compound .

Action Environment

Environmental factors can influence the bioaccumulation, metabolism, and toxicity of this compound in aquatic organisms . For example, this compound tends to accumulate more in organisms with higher lipid content . Moreover, high-intensity human activities can exacerbate antibiotic contamination, including this compound . Therefore, environmental factors play a significant role in the action, efficacy, and stability of this compound .

Safety and Hazards

Difloxacin should be handled with care. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

There is a need for more large-scale clinical trials exploring in-depth effectiveness and adverse effects to decide on newer agents like β-lactams to use as routine therapy for MRSA bacteremia .

Relevant Papers Several papers have been published on Difloxacin. These include studies on the analysis of this compound in honey using micellar liquid chromatography , the persistence of this compound in soil , and the use of systemic antimicrobials in bacterial skin infections .

properties

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCJXYPHIIZEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91296-86-5 (hydrochloride)
Record name Difloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5048348
Record name Difloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98106-17-3
Record name Difloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98106-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098106173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11511
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Difloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z7OO9FNFD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difloxacin
Reactant of Route 2
Reactant of Route 2
Difloxacin
Reactant of Route 3
Reactant of Route 3
Difloxacin
Reactant of Route 4
Reactant of Route 4
Difloxacin
Reactant of Route 5
Reactant of Route 5
Difloxacin
Reactant of Route 6
Difloxacin

Q & A

Q1: What is the mechanism of action of Difloxacin?

A1: this compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV [, , , , , ]. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts these vital processes, ultimately leading to bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C21H21F2N3O3, and its molecular weight is 401.4 g/mol.

Q3: How does the structure of this compound contribute to its activity?

A4: The fluoroquinolone structure of this compound, particularly the fluorine atom at position 6 and the difluorophenyl group at position 1, is crucial for its antibacterial activity [, ]. These structural features enhance its binding affinity for bacterial DNA gyrase and topoisomerase IV.

Q4: Are there any structural modifications of this compound that can impact its activity?

A4: While specific modifications are not extensively discussed in the provided papers, it's important to note that even minor alterations to the fluoroquinolone core structure can significantly impact its potency, spectrum of activity, and pharmacological properties.

Q5: What is known about the stability of this compound in different formulations?

A6: Studies have investigated various formulations of this compound, including injectable solutions, oral solutions, and long-acting formulations like poloxamer 407 gel []. These studies focused primarily on pharmacokinetics and bioavailability, with limited information on long-term stability under various storage conditions.

Q6: How is this compound absorbed, distributed, metabolized, and excreted in different species?

A7: this compound exhibits good absorption following oral, intramuscular, and subcutaneous administration in various species, including chickens, goats, horses, pigs, and fish [, , , , , , , ]. It is widely distributed in the body, achieving therapeutic concentrations in serum, urine, milk, and various tissues [, , , , , , ]. this compound is primarily metabolized in the liver, with glucuronide conjugation being a major metabolic pathway in humans []. Elimination occurs primarily through the renal route, with a relatively long elimination half-life compared to other fluoroquinolones [, , , , , ].

Q7: Does infection influence the pharmacokinetics of this compound?

A8: Yes, experimental infections with bacteria like E. coli and Aeromonas hydrophila have been shown to alter the pharmacokinetics of this compound in various species [, , , ]. These alterations can include changes in absorption, distribution, and elimination rates, potentially impacting its efficacy.

Q8: What are the key PK/PD parameters for this compound?

A9: Key PK/PD parameters include Cmax/MIC (maximum serum concentration/minimum inhibitory concentration) and AUC/MIC (area under the curve/minimum inhibitory concentration) ratios [, ]. Achieving sufficient drug concentrations above the MIC for a specific pathogen is crucial for successful treatment.

Q9: What animal models have been used to evaluate the efficacy of this compound?

A11: Researchers have utilized various animal models, including chickens, goats, pigs, rabbits, and mice, to investigate the efficacy of this compound in treating infections caused by bacteria like Mycoplasma gallisepticum, Escherichia coli, Mannheimia haemolytica, Staphylococcus aureus, and Enterobacter aerogenes [, , , , , ].

Q10: Are there known mechanisms of resistance to this compound?

A13: Like other fluoroquinolones, resistance to this compound can develop through mutations in the genes encoding DNA gyrase and topoisomerase IV, leading to reduced drug binding affinity []. Additionally, efflux pumps that actively expel the drug from bacterial cells can contribute to resistance.

Q11: Does cross-resistance exist between this compound and other fluoroquinolones?

A14: Cross-resistance among fluoroquinolones is a significant concern. Resistance mechanisms, such as target site mutations and efflux pump overexpression, can confer resistance to multiple members of this drug class [].

Q12: What are the potential toxicities associated with this compound?

A15: While this compound generally exhibits a favorable safety profile, potential adverse effects have been observed in preclinical and clinical studies. These include cartilage lesions in young animals [, ], gastrointestinal disturbances, and central nervous system effects [].

Q13: Have there been attempts to develop targeted drug delivery systems for this compound?

A16: Research has explored the development of this compound-loaded gelatin microspheres for lung targeting []. These microspheres aim to improve drug delivery to the lungs, potentially enhancing efficacy and reducing systemic side effects.

Q14: What analytical methods are used to detect and quantify this compound?

A17: Several analytical methods have been employed to determine this compound concentrations in various matrices. These include high-performance liquid chromatography (HPLC) with fluorescence detection [, , , , ], reversed-phase HPLC (RP-HPLC) [, , , ], and flow injection chemiluminescence analysis []. Additionally, microbiological assays have been used to assess this compound concentrations [].

Q15: Are there methods to detect this compound residues in food products?

A18: Yes, researchers have developed and validated RP-HPLC methods specifically for determining this compound residues in different rabbit tissues to ensure food safety and assess withdrawal periods [].

Q16: How were the analytical methods used for this compound validated?

A19: The analytical methods employed in the studies, particularly HPLC and RP-HPLC methods, were validated according to established guidelines, such as those from the United States Pharmacopeia (USP) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals (ICH) [, ]. Validation parameters typically include specificity, linearity, precision, accuracy, sensitivity, repeatability, and robustness.

Q17: How does this compound compare to other fluoroquinolones in terms of efficacy and safety?

A20: Several studies have compared this compound to other fluoroquinolones, such as enrofloxacin, ciprofloxacin, danofloxacin, and marbofloxacin, in treating various bacterial infections [, , , , , ]. While this compound generally exhibits potent activity, its efficacy and safety profile vary depending on the specific pathogen, animal species, and dosage regimen.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.